molecular formula C14H20N2O2 B1375602 Benzyl (cis-2-aminocyclohexyl)carbamate CAS No. 445479-92-5

Benzyl (cis-2-aminocyclohexyl)carbamate

Cat. No. B1375602
M. Wt: 248.32 g/mol
InChI Key: FAIYTHASVJZIGQ-QWHCGFSZSA-N
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Description

Benzyl (cis-2-aminocyclohexyl)carbamate is an organic compound with the molecular formula C14H20N2O2 . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Molecular Structure Analysis

The molecular structure of Benzyl (cis-2-aminocyclohexyl)carbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a cyclohexyl group . The molecule contains a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carbamate (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

Benzyl (cis-2-aminocyclohexyl)carbamate has a molecular weight of 248.32 g/mol . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available information.

Scientific Research Applications

Stereochemistry and Conformational Studies

Research has focused on the stereochemical and conformational aspects of compounds related to Benzyl (cis-2-aminocyclohexyl)carbamate. For instance, studies on cis- and trans-2-amino-4-cyclohexene-1-carboxylic acids and their reactions with imidates led to the formation of condensed-skeleton, bicyclic cis- and trans-pyrimidin-4-ones, and other related compounds. These studies contribute to a deeper understanding of the molecular structures and behaviors of such compounds (Bernáth et al., 1985).

Synthesis of Derivatives

Significant work has been done in synthesizing derivatives of Benzyl (cis-2-aminocyclohexyl)carbamate, which have applications in various fields of chemistry and biology. For example, the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones has been explored, leading to the development of biologically or synthetically important compounds (Mangelinckx et al., 2010).

Catalysis and Chemical Reactions

The compound has been used in studies exploring catalytic processes. For instance, stereospecific coupling of benzylic carbamates with aryl- and heteroarylboronic esters was achieved, showing selective inversion or retention at the electrophilic carbon. This kind of research is crucial for the development of new catalytic methods in organic synthesis (Harris et al., 2013).

properties

IUPAC Name

benzyl N-[(1R,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYTHASVJZIGQ-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739576
Record name Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (cis-2-aminocyclohexyl)carbamate

CAS RN

1067631-22-4, 445479-92-5
Record name Carbamic acid, N-[(1R,2S)-2-aminocyclohexyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067631-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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